molecular formula C9H19N3O B1458965 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide CAS No. 1692534-89-6

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide

Cat. No. B1458965
CAS RN: 1692534-89-6
M. Wt: 185.27 g/mol
InChI Key: XKESHRKJOXTUIC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide seems to be a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves techniques such as alkylation, esterification , and reactions with hydroxyamine . The exact synthesis process would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy . The compound’s name suggests it contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its exact structure. Similar compounds have been used in the synthesis of other complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques . These properties could include things like its density, hardness, malleability, solubility, and melting and boiling points .

Scientific Research Applications

Potential Antitumor Agents

Research on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a compound closely related to 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide, has shown significant antitumor activity. These compounds are noted for their ability to bind to DNA through intercalation, which is a process where molecules insert between DNA base pairs. Such interactions can inhibit DNA synthesis and function, leading to antitumor effects. Specifically, 5-substituted derivatives have demonstrated in vivo antitumor activity due to their physicochemical properties that allow efficient distribution and interaction with DNA (Denny et al., 1987).

DNA-Damaging Properties

Another study focused on the cytotoxic and DNA-damaging properties of similar acridine carboxamide derivatives. These compounds, including DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have shown to induce chromatin lesions characteristic of topoisomerase II-blocking drugs. This includes DNA breaks and DNA-protein cross-links in treated cells, suggesting a potential mechanism for their cytotoxicity against cancer cells (Pastwa et al., 1998).

Targeting Multiple DNA Structures

A study on the synthesis of small molecules targeting multiple DNA structures used derivatives of 9‐aminoacridine carboxamides. These compounds were tested for their binding affinity to duplex DNA, quadruplex DNA, and four‐way junction DNA. Their antiproliferative activity was assessed, showing that for some compounds, notably the acridine 4‐carboxamides, activity correlated with DNA binding affinity. This suggests potential applications in targeting specific DNA structures for therapeutic purposes (Howell et al., 2012).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

4-(aminomethyl)-N,4-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(7-10)3-5-12(6-4-9)8(13)11-2/h3-7,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKESHRKJOXTUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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